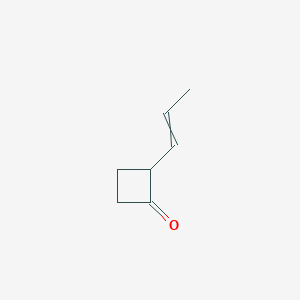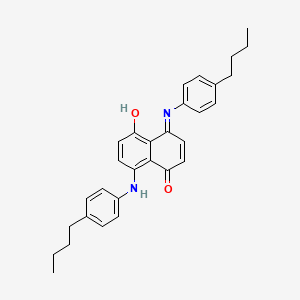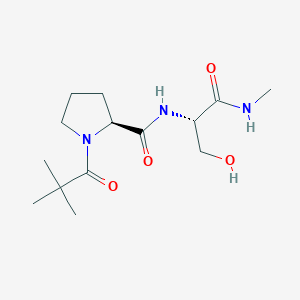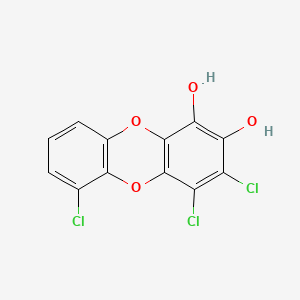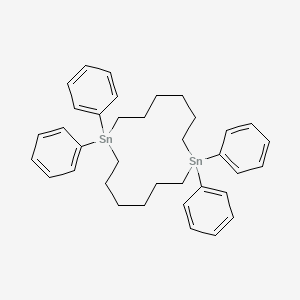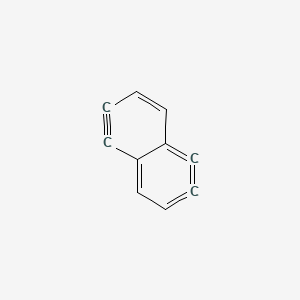![molecular formula C4H9NO2Si B14407913 {[(Trimethylsilyl)oxy]imino}methanone CAS No. 86672-45-9](/img/structure/B14407913.png)
{[(Trimethylsilyl)oxy]imino}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(Trimethylsilyl)oxy]imino}methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties This compound is characterized by the presence of a trimethylsilyl group attached to an oxime functional group, which is further connected to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Trimethylsilyl)oxy]imino}methanone typically involves the reaction of trimethylsilyl chloride with an appropriate oxime precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. Industrial methods may also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
{[(Trimethylsilyl)oxy]imino}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds.
科学的研究の応用
{[(Trimethylsilyl)oxy]imino}methanone has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {[(Trimethylsilyl)oxy]imino}methanone involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the oxime group can participate in various chemical transformations. The pathways involved in its action depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: A precursor used in the synthesis of {[(Trimethylsilyl)oxy]imino}methanone.
Oximes: Compounds with similar functional groups that exhibit comparable reactivity.
Methanone Derivatives: Compounds with a methanone moiety that share some chemical properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its stability make it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
86672-45-9 |
|---|---|
分子式 |
C4H9NO2Si |
分子量 |
131.20 g/mol |
IUPAC名 |
isocyanatooxy(trimethyl)silane |
InChI |
InChI=1S/C4H9NO2Si/c1-8(2,3)7-5-4-6/h1-3H3 |
InChIキー |
DDAOQJPKGRPCSJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)ON=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
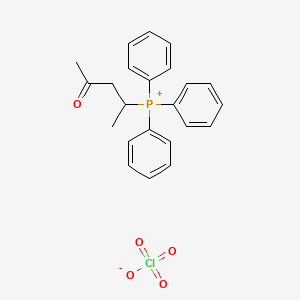
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)

